

Application Notes and Protocols: Synthesis and Utility of 2-Benzyloxyphenylhydrazine

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Compound of Interest

Compound Name: 2-Benzyloxyaniline

Cat. No.: B016607

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-benzyloxyphenylhydrazine hydrochloride from **2-benzyloxyaniline**. While a specific protocol for the ortho-isomer is not widely published, the following procedure is adapted from established methods for the synthesis of the analogous para-isomer, 4-benzyloxyphenylhydrazine hydrochloride. This document also outlines the utility of 2-benzyloxyphenylhydrazine as a key intermediate in drug discovery, particularly in the synthesis of indole derivatives via the Fischer indole synthesis.

Synthesis of 2-Benzyloxyphenylhydrazine Hydrochloride

The synthesis of 2-benzyloxyphenylhydrazine hydrochloride is a two-step process involving the diazotization of **2-benzyloxyaniline** followed by the reduction of the resulting diazonium salt.

Reaction Scheme:

Materials and Reagents

Reagent/Material	Grade	Supplier	Notes
2-Benzyloxyaniline	Reagent	Commercially Available	Starting material
Sodium Nitrite (NaNO ₂)	ACS Reagent	Commercially Available	Diazotizing agent
Hydrochloric Acid (HCl)	Concentrated (37%)	Commercially Available	Acid catalyst
Stannous Chloride (SnCl ₂)	Dihydrate	Commercially Available	Reducing agent
Deionized Water	In-house	Solvent	
Ethanol	Anhydrous	Commercially Available	Washing solvent
Diethyl Ether	Anhydrous	Commercially Available	Washing solvent

Experimental Protocol

Step 1: Diazotization of **2-Benzyloxyaniline**

- In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add **2-benzyloxyaniline** (1.0 eq).
- Add concentrated hydrochloric acid (approx. 3-4 eq) and deionized water.
- Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.
- Prepare a solution of sodium nitrite (1.0-1.1 eq) in deionized water.
- Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C.
- After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

- In a separate beaker, prepare a solution of stannous chloride dihydrate (2.5-3.0 eq) in concentrated hydrochloric acid.
- Cool the stannous chloride solution in an ice bath.
- Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature does not rise above 10 °C.
- After the addition is complete, continue stirring the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.
- The product, 2-benzyloxyphenylhydrazine hydrochloride, will precipitate out of the solution as a solid.
- Collect the precipitate by vacuum filtration.
- Wash the solid with cold ethanol and then with diethyl ether to remove any impurities.
- Dry the product under vacuum to obtain 2-benzyloxyphenylhydrazine hydrochloride.

Physicochemical and Spectroscopic Data (Predicted)

Property	Value
CAS Number	34288-06-7 (HCl salt)
Molecular Formula	C ₁₃ H ₁₅ ClN ₂ O
Molecular Weight	250.73 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in water, methanol
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ 10.2 (br s, 3H, NH ₃ ⁺), 7.5-7.3 (m, 5H, Ar-H of benzyl), 7.2-6.9 (m, 4H, Ar-H of phenyl), 5.1 (s, 2H, OCH ₂)
¹³ C NMR (DMSO-d ₆ , 100 MHz)	δ 155-150 (C-O), 140-135 (Ar-C), 130-110 (Ar-CH), 70-65 (OCH ₂)
IR (KBr, cm ⁻¹)	3400-3200 (N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600-1450 (Ar C=C stretch), 1250-1200 (C-O stretch)
Mass Spectrometry (ESI+)	m/z 215.12 [M+H] ⁺ (for free base)

Application in Drug Development: Fischer Indole Synthesis

A primary application of 2-benzyloxyphenylhydrazine in drug development is its use as a key precursor in the Fischer indole synthesis to produce various indole-containing scaffolds. Indole moieties are present in a wide range of biologically active compounds and approved drugs.

General Protocol for Fischer Indole Synthesis

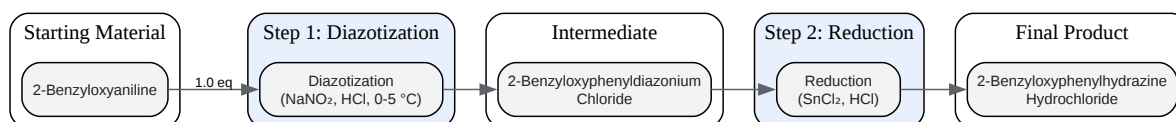
Reaction Scheme:

- In a round-bottom flask, dissolve 2-benzyloxyphenylhydrazine hydrochloride (1.0 eq) and a suitable ketone or aldehyde (1.0-1.2 eq) in a solvent such as ethanol, acetic acid, or toluene.

- Add an acid catalyst, which can be a Brønsted acid (e.g., sulfuric acid, polyphosphoric acid) or a Lewis acid (e.g., zinc chloride).[1]
- Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If the product precipitates, it can be collected by filtration. Otherwise, perform an aqueous workup by neutralizing the acid and extracting the product with an organic solvent (e.g., ethyl acetate).
- Purify the crude product by recrystallization or column chromatography to obtain the desired indole derivative.

Visualizations

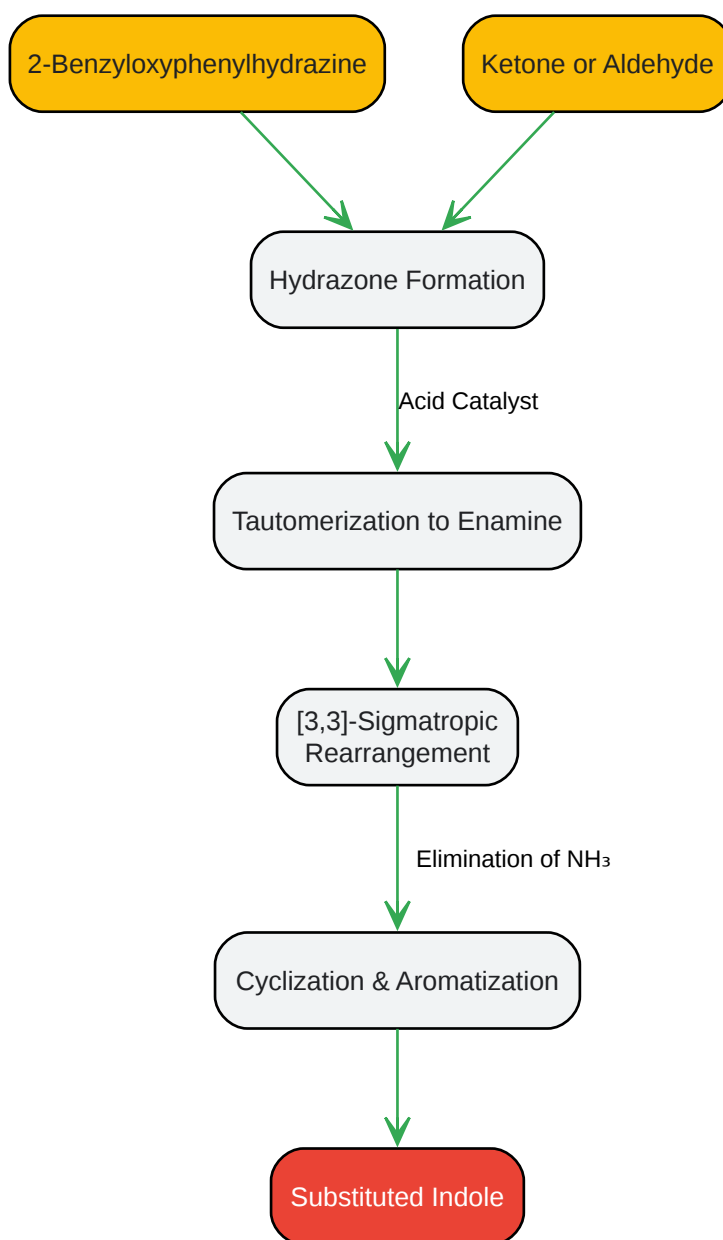
Synthesis Workflow



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Caption: Workflow for the synthesis of 2-benzyloxyphenylhydrazine HCl.

Fischer Indole Synthesis Mechanism



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Caption: General mechanism of the Fischer Indole Synthesis.

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References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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